molecular formula C22H19FN2O6 B2492117 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-26-1

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2492117
CAS RN: 941974-26-1
M. Wt: 426.4
InChI Key: LORUMQISAFXXRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated compounds involves complex reactions that enhance their stability and affinity for specific receptors. For example, a study demonstrated the synthesis of a potent ligand for the peripheral benzodiazepine receptor, highlighting the role of fluorination and deuterium substitution in modifying the compound's in vivo stability and metabolic rate without altering its binding affinity (Zhang et al., 2005).

Molecular Structure Analysis

Analyzing the molecular structure of such compounds involves detailed investigations using techniques like X-ray diffraction and density functional theory (DFT). For instance, research on similar molecules has focused on understanding their electronic and structural properties to infer their interaction with the environment and other molecules (Essa & Jalbout, 2008).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include various substitution and condensation processes, resulting in a wide range of derivatives with diverse biological activities. Studies have explored the synthesis of derivatives through reactions like carbodiimide condensation, highlighting their potential antimicrobial activities and offering insights into structure-activity relationships (Yu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Research on similar compounds has involved characterizing their crystal structures and vibrational properties, aiding in the design of compounds with desired physical characteristics (Wu et al., 2021).

Scientific Research Applications

Enzymatic Activity and Liver Toxicity

Flutamide, a compound related to the chemical , undergoes hydrolysis and oxidation in the body, leading to the formation of metabolites like FLU-1 N-OH, which exhibits cytotoxicity in rat primary hepatocytes. This process involves enzymatic N-hydroxylation and is crucial for understanding drug-induced liver injury. The role of hepatic glutathione depletion in liver injury is also highlighted, with findings indicating the involvement of FLU-1 N-OH in hepatotoxicity and the protective role of its cytosolic reduction (Ohbuchi et al., 2009).

Synthesis and Biological Activities

The compound's structural relatives, such as benzyl 2-acetamido derivatives, have been synthesized and evaluated for various biological activities. For example, the synthesis of uridine derivatives highlights the compound's relevance in biochemical processes (Thomas et al., 1988). Moreover, thiazolyl N-benzyl-substituted acetamide derivatives, structurally similar to the compound , have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating its potential in cancer research (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds structurally related to the chemical have been studied for their photovoltaic efficiency and as potential photosensitizers in dye-sensitized solar cells. Their non-linear optical activity and interactions with biological targets like Cyclooxygenase 1 (COX1) have been investigated, suggesting applications in both renewable energy and biomedicine (Mary et al., 2020).

Peripheral Benzodiazepine Receptor Imaging

N-substituted acetamide derivatives have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), indicating the relevance of the compound in neurological research and imaging (Zhang et al., 2003).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O6/c23-17-4-2-1-3-14(17)12-29-21-9-25(16(11-26)8-18(21)27)10-22(28)24-15-5-6-19-20(7-15)31-13-30-19/h1-9,26H,10-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORUMQISAFXXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

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